molecular formula C15H20N2O B1213302 Rhombifoline CAS No. 529-78-2

Rhombifoline

Cat. No.: B1213302
CAS No.: 529-78-2
M. Wt: 244.33 g/mol
InChI Key: ZVTFRRVBMAUIQW-QWHCGFSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rhombifoline can be synthesized through various chemical routes. One common method involves the extraction of the compound from the leaves and stems of Anagyrus foetida using solvents like methanol and chloroform . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Rhombifoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Rhombifoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Rhombifoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

    Sparteine: Another piperidine alkaloid with similar chemical properties.

    Lupanine: A quinolizidine alkaloid that shares some structural similarities with Rhombifoline.

    Cytisine: An alkaloid with comparable biological activities.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and the presence of a butenyl group, which distinguishes it from other similar alkaloids.

Properties

IUPAC Name

(1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFRRVBMAUIQW-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118132
Record name (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-78-2
Record name (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhombifoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Rhombifoline and where is it found?

A1: this compound is a quinolizidine alkaloid primarily found in plants belonging to the Leguminosae family (also known as Fabaceae). It was first isolated from Thermopsis rhombifolia []. Various studies have identified this compound in different plant species, including Genista tenera [], Spartium junceum [], Sophora franchetiana [, ], Gonocytisus pterocladus [], Clathrotropis glaucophylla [], Platycelphium vöense [], and Sophora secundiflora [].

Q2: What is the chemical structure of this compound?

A2: While the exact molecular weight and spectroscopic data are not provided in the abstracts, this compound's molecular formula is C15H20O2N2 []. This information suggests the presence of nitrogen atoms and oxygen atoms within its structure, typical of alkaloids. Further structural details would require access to the full research papers.

Q3: How does the amount of this compound vary within a plant and across different geographical locations?

A3: Research on Spartium junceum [] shows that the concentration of this compound can vary significantly depending on the plant part and the time of year. The study also found limited variation in alkaloid content based on geographical origin. This suggests that environmental factors might play a role in the biosynthesis and accumulation of this compound.

Q4: Can this compound be synthesized from other alkaloids?

A4: Yes, (-)-Rhombifoline can be used as a precursor for the synthesis of (-)-tsukushinamine-A and (-)-tsukushinamine-B, which are classified as "cage-type" lupin alkaloids [, ]. This synthetic route highlights the potential for utilizing this compound in producing other valuable compounds.

Q5: Are there any known biological activities associated with this compound?

A5: While the provided abstracts do not delve into the specific biological activities of this compound, its presence in Clathrotropis glaucophylla, a plant used in curare arrow poison by the Yanomamï Amerindians, suggests potential pharmacological effects []. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic applications.

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used technique for analyzing this compound in plant extracts [, ]. This method allows for the separation and identification of different alkaloids based on their retention times and mass spectra, enabling researchers to determine the alkaloid profile of a plant sample. Thin-layer chromatography (TLC) is another technique mentioned for identification, often used in conjunction with spectroscopic methods like IR and NMR [].

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